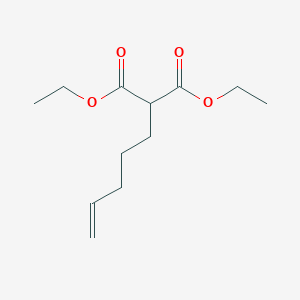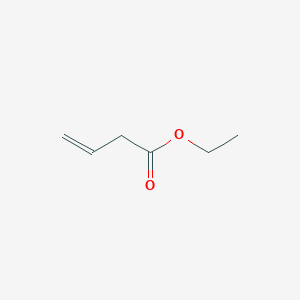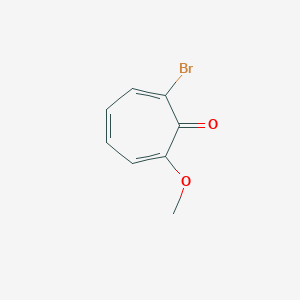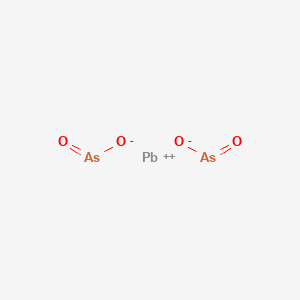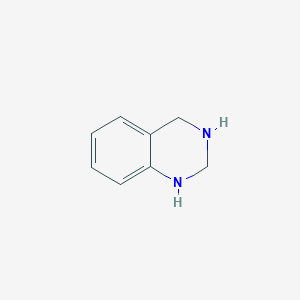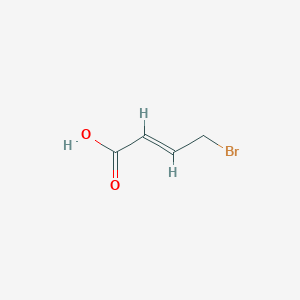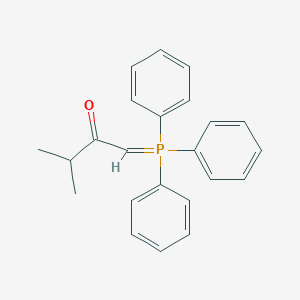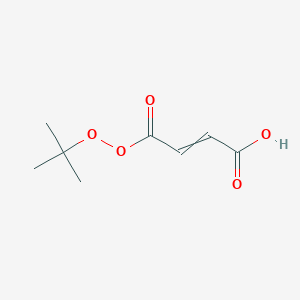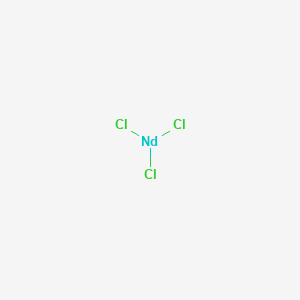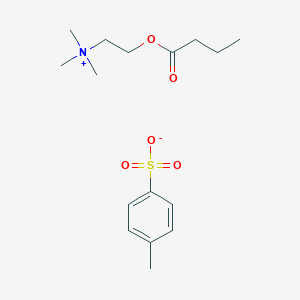
2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium 4-methylbenzene-1-sulfonate, commonly known as Boc-lysine-OH, is a chemical compound used in scientific research for the synthesis of peptides and proteins. This compound is a derivative of the amino acid lysine, which is an essential component of many biological molecules. Boc-lysine-OH has gained popularity in the field of biochemistry due to its unique properties and versatile applications.
作用機序
Boc-lysine-OH acts as a protecting group for the amino group of lysine during peptide synthesis. The Boc group is removed under acidic conditions, which exposes the amino group for further chemical reactions. This mechanism allows for the selective assembly of peptides and proteins with high purity and yield.
生化学的および生理学的効果
Boc-lysine-OH itself does not have any biochemical or physiological effects. However, the peptides and proteins synthesized using Boc-lysine-OH may have various biochemical and physiological effects depending on their sequence and structure. These effects can range from enzyme inhibition to receptor activation and can be studied using various biochemical and physiological assays.
実験室実験の利点と制限
The use of Boc-lysine-OH in peptide synthesis has several advantages. Firstly, it allows for the efficient and selective assembly of peptides and proteins with high purity and yield. Secondly, it is compatible with various solid-phase peptide synthesis protocols and can be easily incorporated into peptide sequences. However, the use of Boc-lysine-OH also has some limitations. The Boc group is sensitive to acidic conditions, which can lead to unwanted side reactions during peptide synthesis. Additionally, the removal of the Boc group requires the use of strong acids, which can damage sensitive peptide sequences.
将来の方向性
The use of Boc-lysine-OH in scientific research is continually evolving. Some future directions for the application of Boc-lysine-OH include the development of new protecting groups for lysine and other amino acids, the synthesis of new peptide and protein structures for drug discovery, and the optimization of solid-phase peptide synthesis protocols for increased efficiency and yield.
In conclusion, Boc-lysine-OH is an important tool for the synthesis of peptides and proteins in scientific research. Its unique properties and versatile applications have made it a popular choice for biochemists and biologists alike. The continued development and optimization of Boc-lysine-OH and its derivatives will undoubtedly lead to new discoveries and advancements in the field of biochemistry.
合成法
The synthesis of Boc-lysine-OH involves the reaction of lysine with tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in water and organic solvents. This synthesis method is widely used in laboratories for the preparation of Boc-lysine-OH and other Boc-protected amino acids.
科学的研究の応用
Boc-lysine-OH is an important tool for the synthesis of peptides and proteins in scientific research. It is used as a protecting group for the amino group of lysine during solid-phase peptide synthesis. This technique allows for the efficient and selective assembly of peptides and proteins with high purity and yield. Boc-lysine-OH is also used in the preparation of lysine-containing unnatural amino acids and peptide libraries for drug discovery.
特性
CAS番号 |
1866-14-4 |
|---|---|
製品名 |
2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium 4-methylbenzene-1-sulfonate |
分子式 |
C16H27NO5S |
分子量 |
345.5 g/mol |
IUPAC名 |
2-butanoyloxyethyl(trimethyl)azanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C9H20NO2.C7H8O3S/c1-5-6-9(11)12-8-7-10(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChIキー |
DZSWXVDFVYXLHS-UHFFFAOYSA-M |
SMILES |
CCCC(=O)OCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
正規SMILES |
CCCC(=O)OCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
その他のCAS番号 |
1866-14-4 |
同義語 |
BUTYRYLCHOLINE P-TOLUENESULFONATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



